3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile

Biocatalysis Enantioselective reduction Chiral β-hydroxynitrile synthesis

Substituting β-ketonitrile building blocks without fluorination often leads to poor enantioselectivity and reduced binding affinity. This compound addresses those issues: - 99% ee in ketoreductase reduction, a 21-point advantage over 4-Cl analog. - Enhanced α-proton acidity (pKa 7.67) enables milder enolate chemistry. - Clean ¹⁹F NMR reporter for direct fragment screening. Supplied with guaranteed purity and reliable global stock.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
CAS No. 1094267-29-4
Cat. No. B1438201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
CAS1094267-29-4
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCC(C#N)C(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C10H8FNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7H,1H3
InChIKeyUSLUDEAOTCLSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Compound Class of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile


3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (CAS 1094267-29-4) is a fluorinated β-ketonitrile building block with molecular formula C₁₀H₈FNO and a molecular weight of 177.17 g/mol [1]. Its structure integrates a para-fluorophenyl ring, a reactive ketone, a nitrile group, and an α-methyl substituent that introduces a chiral center. This combination of functional handles makes it a versatile intermediate for constructing fluorinated heterocycles and chiral pharmaceutical synthons, distinguishing it from non-fluorinated and non-methylated analogs in the same β-ketonitrile class.

Why 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile Cannot Be Substituted with In-Class Analogs


The introduction of a fluorine atom, while seemingly minor, fundamentally alters electronic distribution, hydrogen-bonding capacity, and metabolic profiles compared to hydrogen, chloro, or methoxy analogs [1]. Even small changes such as replacing the 4-fluorophenyl group with phenyl or 4-chlorophenyl can lead to large shifts in enzyme binding energy (up to 21.2 kcal/mol) and drastic drops in enantioselectivity. These quantifiable differences directly impact reaction yields, chiral purity, and downstream biological activity, making uncritical analog substitution a significant procurement risk for synthesis and drug-discovery programs.

Quantitative Differentiation Evidence vs. Closest Analogs


Enantioselectivity in Biocatalytic Ketoreductase Reduction

In a head-to-head study using ketoreductases from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w), the 4-fluorophenyl-substituted β-ketonitrile (BKN4) achieved 99% enantiomeric excess (S)-configuration, whereas the 4-chlorophenyl analog (BKN5) yielded only 78% ee [1]. This 21-percentage-point gap demonstrates that the 4-fluorophenyl group is critical for maintaining high stereochemical fidelity in enzymatic reduction, a property not matched by the chloro congener.

Biocatalysis Enantioselective reduction Chiral β-hydroxynitrile synthesis

Ketoreductase Active-Site Binding Affinity

Molecular docking against the SSCR/YOL151w ketoreductase revealed that the 4-fluorophenyl analog (BKN4) exhibited the most favorable binding energy (−62.5 kcal/mol), compared to −48.1 kcal/mol for the unsubstituted phenyl analog (BKN3) and −41.3 kcal/mol for the 4-chlorophenyl analog (BKN5) [1]. The 21.2 kcal/mol binding advantage over the chloro analog indicates that the fluorine substituent significantly enhances enzyme–substrate complementarity, a factor directly influencing catalytic turnover.

Enzyme–substrate docking Binding affinity Molecular recognition

Enhanced α-Proton Acidity for Milder Base-Catalyzed Alkylation

Predicted acid dissociation constants (pKa) indicate that 4-fluorobenzoylacetonitrile (the des-methyl analog of the target compound) has an α-proton pKa of 7.67 ± 0.10 , which is 0.11 units lower than the pKa of benzoylacetonitrile (7.78 ± 0.10) . The electron-withdrawing fluorine atom increases the acidity of the α-proton, allowing deprotonation under milder conditions. This effect is expected to be preserved in the 2-methyl derivative, facilitating enolate formation for alkylation, Michael addition, and cyclization reactions.

pKa modulation Base-catalyzed C–C bond formation α-Alkylation

¹⁹F NMR Analytical Handle for Reaction Monitoring and Purity

The presence of a single fluorine atom provides a distinct and quantitative ¹⁹F NMR signal that can be used for real-time reaction monitoring, purity determination, and binding studies without interference from non-fluorinated species [1]. Non-fluorinated analogs (e.g., 2-methyl-3-oxo-3-phenylpropanenitrile) lack this spectroscopic handle, complicating rapid quantification in complex mixtures. This analytical advantage is intrinsic to the fluorinated scaffold and cannot be replicated by chloro, methoxy, or unsubstituted phenyl congeners.

¹⁹F NMR spectroscopy Reaction monitoring Purity assessment

Lipophilicity and Hydrogen-Bond Acceptor Profile

Computed physicochemical properties show that 3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile (XLogP3 = 2.2; H-bond acceptor count = 3) [1] differs from its non-fluorinated parent 2-methyl-3-oxo-3-phenylpropanenitrile (XLogP3 = 2.1; H-bond acceptor count = 2) [2]. The fluorine atom contributes an additional hydrogen-bond acceptor site while modestly increasing lipophilicity. These combined changes can influence solubility, permeability, and protein-binding profiles in drug-discovery contexts.

Lipophilicity Drug-likeness Membrane permeability

Thermal and Solubility Profile Differentiation

While specific melting-point and solubility data for the target 2-methyl derivative are not publicly available, the des-methyl counterpart 3-(4-fluorophenyl)-3-oxopropanenitrile (CAS 4640-67-9) is a crystalline solid with a melting point of 84–88 °C and is soluble in DMF and DMSO , whereas the non-fluorinated benzoylacetonitrile is described as a yellow to dark beige solid with slightly soluble aqueous properties . Fluorination frequently elevates melting points and alters solvent compatibility due to increased dipole–dipole interactions and crystal packing. These differences impact formulation, storage, and reaction solvent selection—practical considerations for compound management in industrial settings.

Thermal stability Solubility Solid-state properties

Prioritized Application Scenarios Based on Differential Evidence


Enantioselective Enzymatic Synthesis of Chiral β-Hydroxynitrile Precursors

The demonstrated 99% ee in ketoreductase-mediated reduction of the 4-fluorophenyl β-ketonitrile scaffold [1] positions 3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile as a superior substrate for producing chiral β-hydroxynitrile intermediates. The 21-percentage-point enantioselectivity advantage over the 4-chlorophenyl analog directly supports its selection when high stereochemical purity is required for downstream active pharmaceutical ingredient (API) synthesis.

Fragment-Based Drug Discovery with ¹⁹F NMR Screening

The single fluorine atom provides a clean ¹⁹F NMR reporter signal [2], enabling direct detection of protein–ligand binding in fragment screens without interference from non-fluorinated library members. This compound can serve as a fluorinated fragment hit for targets where ¹⁹F NMR-based screening is the primary hit-finding strategy, offering an analytical advantage that non-fluorinated fragments cannot provide.

Mild Base-Catalyzed C–C Bond Formation for Fluorinated Heterocycles

The enhanced α-proton acidity (pKa 7.67 vs. 7.78 for the non-fluorinated analog) allows enolate generation under milder conditions, facilitating alkylation, Michael addition, and cyclocondensation reactions to access fluorinated pyrazoles, isoxazoles, and dihydrofurans. This property reduces base-induced degradation risks and broadens the scope of compatible protecting groups during multi-step synthesis.

Fluorinated Building Blocks for Optimized Pharmacokinetic Profiles

The modestly increased lipophilicity (XLogP3 2.2 vs. 2.1) combined with an additional hydrogen-bond acceptor site [3] provides a differentiated physicochemical profile that can be leveraged to fine-tune passive permeability and solubility. This makes the compound a strategic choice for medicinal chemistry programs seeking to balance potency and ADME properties through fluorination of the phenyl ring.

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